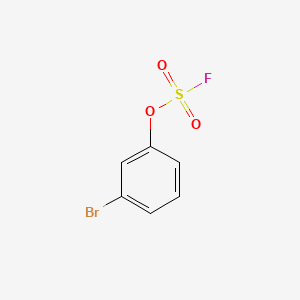

3-Bromophenylfluoranesulfonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Bromophenylfluoranesulfonate is an organic compound that belongs to the class of sulfonates. Sulfonates are widely known for their diverse applications in various fields, including medicine, agriculture, and industrial processes. This compound is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a fluoranesulfonate group. The unique structural features of this compound make it a subject of interest in scientific research and industrial applications.

Méthodes De Préparation

The synthesis of 3-Bromophenylfluoranesulfonate typically involves several steps, starting with the bromination of phenylfluoranesulfonate. The reaction conditions often include the use of bromine or bromine-containing reagents in the presence of a catalyst. The process can be summarized as follows:

Bromination: Phenylfluoranesulfonate is treated with bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective bromination of the phenyl ring.

Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial production methods may involve scaling up the laboratory synthesis process, optimizing reaction conditions, and using continuous flow reactors to enhance efficiency and yield.

Analyse Des Réactions Chimiques

3-Bromophenylfluoranesulfonate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide, potassium tert-butoxide, and other strong bases.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used. For example, it can be reduced to form phenylfluoranesulfonate using reducing agents such as lithium aluminum hydride.

Coupling Reactions: this compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds. This reaction typically involves the use of palladium catalysts and boronic acids.

The major products formed from these reactions depend on the specific reagents and conditions employed.

Applications De Recherche Scientifique

3-Bromophenylfluoranesulfonate has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structural features make it a valuable intermediate in the development of new materials and pharmaceuticals.

Biology: The compound is used in the study of biological processes and interactions. It can be employed as a probe to investigate enzyme activities and protein-ligand interactions.

Medicine: this compound has potential applications in drug discovery and development. Its derivatives may exhibit biological activities that can be harnessed for therapeutic purposes.

Industry: The compound is used in the production of specialty chemicals and materials. It can serve as a precursor for the synthesis of dyes, pigments, and other industrial products.

Mécanisme D'action

The mechanism of action of 3-Bromophenylfluoranesulfonate involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activities and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

3-Bromophenylfluoranesulfonate can be compared with other similar compounds, such as:

3-Bromo-N-(3-fluorophenyl)benzenesulfonamide: This compound shares structural similarities with this compound but differs in the presence of an amide group instead of a sulfonate group.

Phenylfluoranesulfonate: This compound lacks the bromine atom present in this compound, resulting in different chemical reactivity and applications.

Bromobenzenesulfonate: Similar to this compound, this compound contains a bromine atom and a sulfonate group but lacks the fluorane moiety.

Activité Biologique

3-Bromophenylfluoranesulfonate (BPFS) is a compound that has garnered attention in the field of chemical biology due to its unique properties and potential applications. This article delves into the biological activity of BPFS, highlighting its mechanisms of action, experimental findings, and implications for future research.

BPFS is characterized by the presence of a bromine atom on the phenyl ring and a fluorosulfate group. The fluorosulfate moiety is particularly significant as it can act as an electrophilic partner in various chemical reactions, including cross-coupling reactions. This property enables BPFS to participate in biochemical processes by modifying proteins and other biomolecules.

Mechanism of Protein Modification

The mechanism through which BPFS modifies proteins primarily involves the formation of covalent bonds with nucleophilic amino acids such as tyrosine and lysine. Studies have shown that fluorosulfate groups can react selectively with these residues, leading to the formation of stable adducts. This selective reactivity is crucial for developing chemical probes that can be used to study protein interactions and functions in biological systems.

Experimental Findings

Recent studies have investigated the biological activity of BPFS in various contexts, particularly focusing on its stability, reactivity, and effects on cellular processes.

Stability in Biological Systems

BPFS has demonstrated significant stability under physiological conditions. For instance, studies indicate that BPFS does not readily hydrolyze in serum or cell lysates, maintaining its integrity over extended periods (up to 48 hours) . This stability is essential for its application as a chemical probe in live cells.

Reactivity with Proteins

Research has highlighted the ability of BPFS to label proteins selectively. In one study, BPFS was shown to react with specific proteins, leading to the identification of protein targets via mass spectrometry . The selectivity of this reaction is attributed to the electrophilic nature of the fluorosulfate group, which preferentially interacts with nucleophilic sites on proteins.

Case Studies

Several case studies have illustrated the utility of BPFS in biological research:

- Protein Target Identification : A study utilized BPFS to identify novel protein targets involved in glioma development. The researchers employed affinity enrichment techniques followed by quantitative mass spectrometry to map out protein interactions .

- Mechanistic Insights into Protein Function : Another investigation focused on how BPFS-modified proteins could influence cellular signaling pathways. By analyzing the modified proteins, researchers could infer changes in signaling cascades that are critical for cell proliferation and survival .

- Therapeutic Applications : BPFS has been explored for its potential therapeutic applications, particularly in targeting specific pathways involved in cancer progression. The ability to modify proteins selectively positions BPFS as a candidate for developing targeted therapies .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Propriétés

Formule moléculaire |

C6H4BrFO3S |

|---|---|

Poids moléculaire |

255.06 g/mol |

Nom IUPAC |

1-bromo-3-fluorosulfonyloxybenzene |

InChI |

InChI=1S/C6H4BrFO3S/c7-5-2-1-3-6(4-5)11-12(8,9)10/h1-4H |

Clé InChI |

WDVLPRZTKQMSQE-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=CC(=C1)Br)OS(=O)(=O)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.